molecular formula C26H22N2O5 B2752717 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 897758-98-4

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2752717
CAS RN: 897758-98-4
M. Wt: 442.471
InChI Key: CSLXRKQWHLDTBR-UHFFFAOYSA-N
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Description

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as BQA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BQA belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Scientific Research Applications

Antitumor Activity

A novel series of quinazolinone analogues, including compounds related to the queried chemical structure, demonstrated significant antitumor activity. These compounds, upon evaluation, showed broad-spectrum antitumor effects with potencies 1.5–3.0-fold more than the control 5-FU. Molecular docking studies further suggested these compounds could inhibit the growth of cancer cell lines by targeting specific kinases like EGFR-TK and B-RAF kinase, hinting at their potential for cancer therapy development (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives focused on their structural aspects and the formation of salts and inclusion compounds. The study explored how these compounds interact with mineral acids and their potential to form gels and crystalline structures, providing insights into their physicochemical properties and applications in material science (A. Karmakar et al., 2007).

Synthesis and Solution Chemistry of Oxovanadium(V) Complexes

The synthesis and characterization of oxovanadium(V) complexes incorporating hydrazone ligands derived from compounds related to the queried chemical structure were explored. The study provides valuable insights into the coordination chemistry of vanadium and the potential applications of these complexes in catalysis and material science (B. Mondal et al., 2009).

Antimicrobial Activities

Derivatives of quinazolinone, structurally similar to the queried compound, were synthesized and evaluated for their antimicrobial activities. The research indicates the potential of these compounds in developing new antimicrobial agents, highlighting the significance of structural modifications to enhance biological activity (N. Patel & A. R. Shaikh, 2011).

Therapeutic Effects in Japanese Encephalitis

A study on a novel anilidoquinoline derivative, structurally related to the query, explored its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, offering a promising avenue for the treatment of this viral infection (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-32-22-13-12-18(14-23(22)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-21(19)28/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLXRKQWHLDTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

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